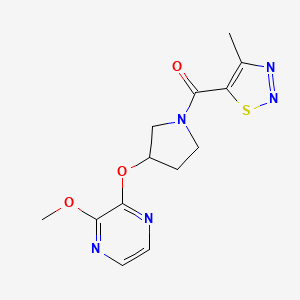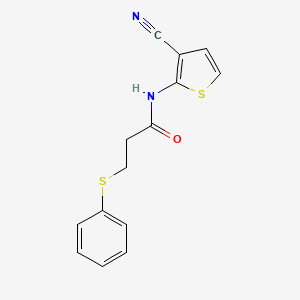
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule. This compound has piqued scientific interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular structure enables it to participate in a range of chemical reactions and exhibit specific biological activities.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.
Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:
Oxidation: : Transforming the methoxy group to a hydroxyl group.
Reduction: : Reducing the carbonyl group to an alcohol.
Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.
Common reagents and conditions used in these reactions:
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.
Major products formed from these reactions:
Oxidation: : Formation of hydroxy derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.
Comparaison Avec Des Composés Similaires
(3-((2-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Ethoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methyl-1,2,3-thiadiazol-4-yl)methanone
Uniqueness: The uniqueness of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone lies in its specific structural arrangement and functional groups. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKNTADIUFQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
![N'-(3,4-dimethylbenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)



![4-{1-[4-(Morpholin-4-yl)butyl]-4-oxo-3-[4-(2-oxopyrrolidin-1-yl)phenoxy]azetidin-2-yl}benzonitrile](/img/structure/B2520646.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide](/img/structure/B2520647.png)
![4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide](/img/structure/B2520649.png)
